molecular formula C8H8BrClO2 B13590644 4-Bromo-2-(chloromethyl)-6-methoxyphenol

4-Bromo-2-(chloromethyl)-6-methoxyphenol

Cat. No.: B13590644
M. Wt: 251.50 g/mol
InChI Key: QZWWEELNTAOPKB-UHFFFAOYSA-N
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Description

4-Bromo-2-(chloromethyl)-6-methoxyphenol is an organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(chloromethyl)-6-methoxyphenol typically involves the bromination and chloromethylation of a methoxyphenol precursor. One common method includes the following steps:

    Bromination: The methoxyphenol is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 4-position.

    Chloromethylation: The brominated intermediate is then subjected to chloromethylation using formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(chloromethyl)-6-methoxyphenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The phenolic group can be oxidized to form quinones, while reduction reactions can modify the bromine and chlorine substituents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Products: Various substituted phenols and ethers.

    Oxidation Products: Quinones and related compounds.

    Coupling Products: Biaryl compounds and other complex aromatic structures.

Scientific Research Applications

4-Bromo-2-(chloromethyl)-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(chloromethyl)-6-methoxyphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: Lacks the methoxy group, resulting in different chemical properties.

    2-(Chloromethyl)-6-methoxyphenol: Lacks the bromine atom, affecting its reactivity and applications.

    4-Bromo-2-(chloromethyl)phenol: Lacks the methoxy group, influencing its solubility and biological activity.

Uniqueness

4-Bromo-2-(chloromethyl)-6-methoxyphenol is unique due to the combination of bromine, chlorine, and methoxy groups on the phenolic ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8BrClO2

Molecular Weight

251.50 g/mol

IUPAC Name

4-bromo-2-(chloromethyl)-6-methoxyphenol

InChI

InChI=1S/C8H8BrClO2/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3,11H,4H2,1H3

InChI Key

QZWWEELNTAOPKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)CCl)Br

Origin of Product

United States

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